molecular formula C10H7FO3 B1466048 4-(2-Propynyloxy)-3-fluorobenzoic acid CAS No. 935527-21-2

4-(2-Propynyloxy)-3-fluorobenzoic acid

Cat. No. B1466048
CAS RN: 935527-21-2
M. Wt: 194.16 g/mol
InChI Key: BBFLRTCZRHQCQL-UHFFFAOYSA-N
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Description

“4-(2-Propynyloxy)-3-fluorobenzoic acid” is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(2-Propynyloxy)-3-fluorobenzoic acid” is 1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“4-(2-Propynyloxy)-3-fluorobenzoic acid” has a melting point of 212-213 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

The applications of 4-(2-Propynyloxy)-3-fluorobenzoic acid in scientific research are diverse, primarily focusing on its chemical synthesis, potential as an intermediate in organic synthesis, and its role in studying aggregation and adsorption behaviors in solutions.

  • Chemical Synthesis : Katayama et al. (2016) explored the synthesis of 2,2-ring-fused succinic acid derivatives via aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide. This process demonstrated the utility of 4-(2-Propynyloxy)-3-fluorobenzoic acid derivatives in constructing complex organic molecules, including dihydrobenzofuran and tetrahydropyran skeletons, through unique tandem carboxylation reactions (Katayama, Senboku, & Hara, 2016).

  • Aggregation and Adsorption Behavior : Research by Landazuri et al. (2012) on the aggregation properties of fluorobenzoic acids and their salts, including those similar in structure to 4-(2-Propynyloxy)-3-fluorobenzoic acid, in water reveals insights into solubility, adsorption, and aggregation behaviors. This study, while focused on hexadecyltrimethylammonium fluorobenzoates, provides a comparative analysis of how the fluorine position impacts the hydrophobicity and critical aggregation concentration, which can be extrapolated to understand the behaviors of similar compounds (Landazuri et al., 2012).

Biochemical and Environmental Applications

  • Biodegradation Studies : A significant application of 3-fluorobenzoates, closely related to 4-(2-Propynyloxy)-3-fluorobenzoic acid, involves biodegradation research. F. Boersma et al. (2004) identified a bacterium capable of using 3-fluorobenzoate as a sole carbon source, detailing the biodegradation pathway involving dioxygenation to fluorocatechol and subsequent breakdown. This research provides foundational insights into the environmental fate and microbial degradation of fluorinated aromatic compounds, potentially including 4-(2-Propynyloxy)-3-fluorobenzoic acid (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-fluoro-4-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h1,3-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFLRTCZRHQCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 50 ml of ethanol were added 10.8 g of 2-propynyl 4-(2-propynyloxy)-3-fluorobenzoate and 30 ml of 15% aqueous sodium hydroxide solution and the mixture obtained was stirred at room temperature for 2 hours. Then, the reaction mixture was added to hydrochloric acid for acidification. Crystals precipitated were collected by filtration and dried to obtain 8.0 g of 4-(2-propynyloxy)-3-fluorobenzoic acid represented by the formula:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propynyl 4-(2-propynyloxy)-3-fluorobenzoate
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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